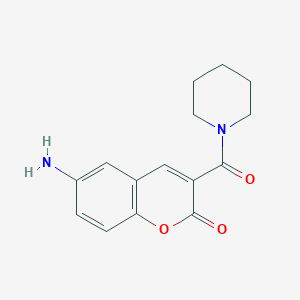
6-amino-3-(piperidine-1-carbonyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-3-(piperidine-1-carbonyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of an amino group and a piperidinocarbonyl group to the coumarin structure enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 6-amino-3-(piperidinocarbonyl)-coumarin, typically involves multi-step reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of homogeneous and heterogeneous catalysts, as well as green chemistry approaches to minimize environmental impact . The scalability of these methods is crucial for commercial applications, and continuous flow reactors are sometimes employed to enhance efficiency and control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-3-(piperidine-1-carbonyl)chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, trifluoroacetic acid, phosphorous pentoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various reduced coumarin derivatives .
Wissenschaftliche Forschungsanwendungen
6-amino-3-(piperidine-1-carbonyl)chromen-2-one has a wide range of scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of coumarin, 6-amino-3-(piperidinocarbonyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and inhibit their activity, which is crucial for its therapeutic effects. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antibacterial properties . Additionally, its interaction with heat shock proteins can contribute to its anticancer effects by disrupting protein folding and stability in cancer cells .
Vergleich Mit ähnlichen Verbindungen
6-amino-3-(piperidine-1-carbonyl)chromen-2-one can be compared with other coumarin derivatives such as:
3-Aminocoumarin: Known for its fluorescence properties and use in biological imaging.
4-Hydroxycoumarin: Widely used as an anticoagulant (e.g., warfarin).
7-Hydroxycoumarin: Known for its antioxidant and anti-inflammatory properties.
The uniqueness of 6-amino-3-(piperidinocarbonyl)-coumarin lies in its combined amino and piperidinocarbonyl groups, which enhance its chemical reactivity and broaden its range of biological activities compared to other coumarin derivatives .
Eigenschaften
CAS-Nummer |
18144-56-4 |
|---|---|
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
6-amino-3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H16N2O3/c16-11-4-5-13-10(8-11)9-12(15(19)20-13)14(18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,16H2 |
InChI-Schlüssel |
GKRHYIYUFVXEOY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
| 18144-56-4 | |
Synonyme |
6-Amino-3-(piperidinocarbonyl)coumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


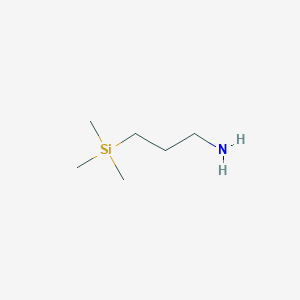

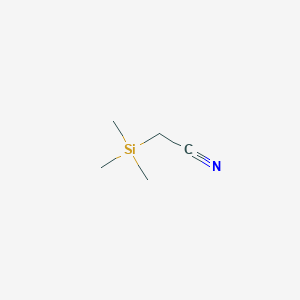

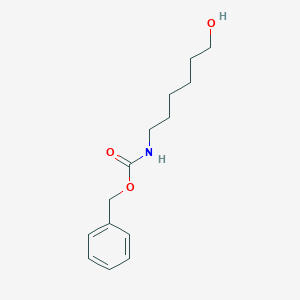
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
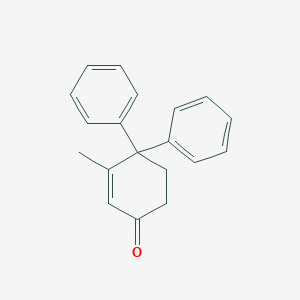
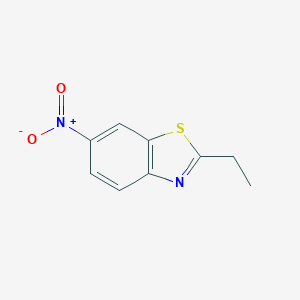

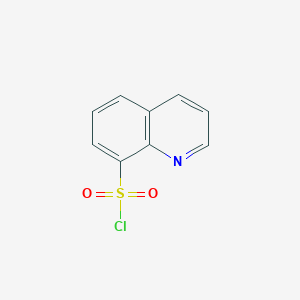
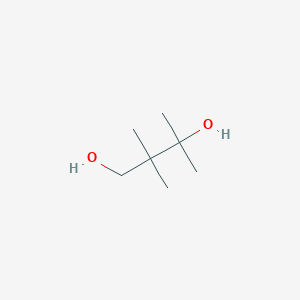
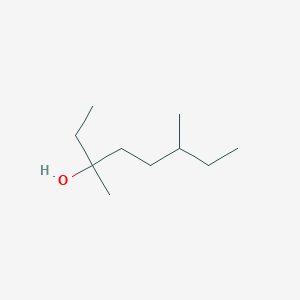
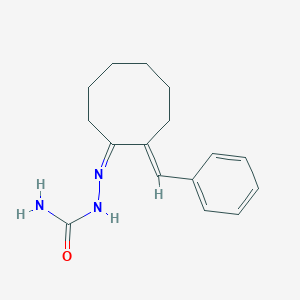
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
